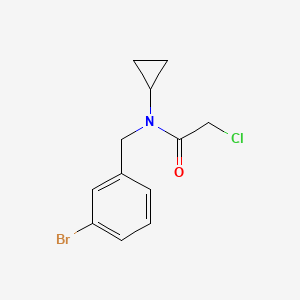

N-(3-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide

Description

N-(3-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide is a halogenated acetamide derivative characterized by a 3-bromo-substituted benzyl group, a cyclopropylamine moiety, and a 2-chloroacetamide backbone. Its synthesis likely involves nucleophilic substitution and amide bond formation, as inferred from analogous methods described in the literature. For instance, highlights the synthesis of a related amide via reaction between benzoyl chloride and amino alcohols, suggesting similar strategies for the target compound .

Structural characterization of such compounds typically employs spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and X-ray crystallography. Tools like SHELX and ORTEP-3 () are widely used for crystallographic refinement, ensuring precise determination of molecular geometry and stereochemistry .

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-2-chloro-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrClNO/c13-10-3-1-2-9(6-10)8-15(11-4-5-11)12(16)7-14/h1-3,6,11H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGRVSRFKPNUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC(=CC=C2)Br)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of a bromo-substituted benzyl group, a chloro group, and a cyclopropyl moiety. The presence of these functional groups can significantly influence the compound's biological activity.

The mechanism by which this compound exerts its biological effects is primarily related to its interaction with specific biological targets such as enzymes and receptors. The chloro and bromo substituents enhance the compound's lipophilicity, potentially improving its membrane permeability and binding affinity to target sites.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing halogenated benzyl groups have shown effectiveness against various bacterial strains. The biological activity can be summarized as follows:

| Compound Structure | Activity Type | MIC (µM) | Target Organism |

|---|---|---|---|

| This compound | Antibacterial | TBD | TBD |

| Similar analogs | Antifungal | 16.69 - 78.23 | C. albicans |

| Similar analogs | Antibacterial | 4.69 - 22.9 | B. subtilis |

Antiparasitic Activity

The compound's structural analogs have been investigated for their antiparasitic effects, particularly against Plasmodium falciparum. The following table summarizes the activity of related compounds:

| Compound | EC50 (µM) | Target Parasite |

|---|---|---|

| This compound | TBD | TBD |

| Related compounds | 0.023 - 0.177 | P. falciparum |

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. For example, the introduction of electron-withdrawing groups such as halogens has been shown to enhance activity by increasing binding affinity to target enzymes.

- Cyclopropyl Group : Contributes to metabolic stability and enhances interaction with biological targets.

- Chloro Group : Increases lipophilicity, aiding in membrane penetration.

- Bromo Group : Modulates electronic properties, potentially improving binding interactions.

Case Studies

- Antiviral Activity : In research focusing on inhibitors for viral targets such as SARS-CoV-2, compounds structurally related to this compound have shown promising results in inhibiting viral replication pathways.

- Antimalarial Research : Studies have indicated that compounds with similar frameworks exhibit rapid killing effects against P. falciparum and other malaria-causing parasites through mechanisms involving heme detoxification inhibition.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its biological activity. Notable applications include:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the structure have resulted in increased potency against breast cancer cells, suggesting a structure-activity relationship (SAR) that can be exploited for drug development.

- Antimicrobial Properties : Studies have demonstrated moderate to good activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these microorganisms are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

These findings suggest that the compound could be further developed into new antimicrobial agents.

Enzyme Inhibition

N-(3-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide has been studied for its ability to inhibit key enzymes involved in various biological processes:

- Acetylcholinesterase (AChE) Inhibition : The compound has shown competitive inhibition properties with IC50 values comparable to established AChE inhibitors, indicating its potential role in treating neurodegenerative diseases.

Anticancer Activity

In a specific study, derivatives of this compound were tested against breast cancer cell lines, revealing that certain modifications significantly enhanced cytotoxicity. This highlights the importance of SAR in optimizing the efficacy of similar compounds for cancer therapy.

Chagas Disease Treatment

The compound was included in a screening process aimed at identifying new treatments for Chagas disease caused by Trypanosoma cruzi. Some derivatives demonstrated promising activity in reducing parasite load in infected models, showcasing the potential for developing effective antiparasitic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide and its analogs:

Structural and Functional Differences

- The naphthalene group in ’s sulfonamide enhances π-π stacking capabilities .

- Functional Groups : Replacement of acetamide with sulfonamide () alters acidity and metal-coordination behavior, making the latter more suitable for catalytic applications .

- Substituent Effects : The 2-chloro group in the target compound may influence electronic properties compared to the 5-bromo-2-chloro substitution in , which could affect regioselectivity in reactions .

Physicochemical Properties

- Solubility : The pyridine-containing analog () exhibits higher polarity and aqueous solubility compared to the purely aromatic target compound .

- Thermal Stability: The cyclopropyl group in the target compound may confer steric stabilization, reducing reactivity compared to non-cyclopropyl analogs like ’s simpler acetamide .

Preparation Methods

Synthesis of N-Cyclopropyl-N-(3-Bromo-benzyl)amine

The secondary amine serves as the nucleophilic partner in the subsequent acylation step. Its preparation typically involves alkylation of cyclopropylamine with 3-bromo-benzyl bromide. However, controlling selectivity to avoid over-alkylation (tertiary amine formation) remains a challenge.

Alkylation Under Controlled Stoichiometry

Reacting cyclopropylamine with 3-bromo-benzyl bromide in a 1:1 molar ratio in tetrahydrofuran (THF) at 0–25°C minimizes polysubstitution. A base such as triethylamine (NEt₃) neutralizes HBr, driving the reaction forward. Reported yields for this method range from 60–75% .

| Parameter | Condition |

|---|---|

| Solvent | THF |

| Base | NEt₃ (1.1 equiv) |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% |

Phase-Transfer Catalysis (PTC)

Employing benzyltriethylammonium chloride as a PTC agent in a biphasic system (water/dichloromethane) enhances reaction efficiency. This method reduces side products and improves yields to 80–85% by facilitating interfacial contact between reactants.

Acylation of the Secondary Amine

The secondary amine undergoes acylation with 2-chloroacetyl chloride to form the target acetamide. This step requires careful handling of the acid chloride to prevent hydrolysis.

Direct Acylation in Halogenated Solvents

Combining N-cyclopropyl-N-(3-bromo-benzyl)amine with 2-chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature, affords the product in 70–80% yield . The base NEt₃ (2.0 equiv) scavenges HCl, while 4-dimethylaminopyridine (DMAP) (0.1 equiv) acts as a nucleophilic catalyst.

| Parameter | Condition |

|---|---|

| Solvent | DCM |

| Base | NEt₃ (2.0 equiv) |

| Catalyst | DMAP (0.1 equiv) |

| Temperature | 0°C → 25°C |

| Reaction Time | 4–6 hours |

| Yield | 70–80% |

Carbodiimide-Mediated Coupling

For substrates sensitive to acid chlorides, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activate 2-chloroacetic acid in DMF , enabling coupling with the secondary amine at 25°C. This method achieves 65–75% yield but requires longer reaction times (24–48 hours).

Optimization and Side Reaction Mitigation

Minimizing Tertiary Amine Formation

-

Stoichiometric Control : Using a slight excess of cyclopropylamine (1.2 equiv) suppresses dialkylation.

-

Low-Temperature Alkylation : Conducting the reaction at 0°C slows the kinetics of over-alkylation.

Enhancing Acylation Efficiency

-

DMAP Catalysis : Accelerates the acylation rate by activating the acid chloride.

-

Anhydrous Conditions : Rigorous drying of solvents and reagents prevents hydrolysis of 2-chloroacetyl chloride.

Alternative Routes and Emerging Methods

Reductive Amination Approach

Reacting 3-bromo-benzaldehyde with cyclopropylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane provides the secondary amine in 50–60% yield . While less efficient than direct alkylation, this method avoids alkyl halide handling.

Solid-Phase Synthesis

Immobilizing the secondary amine on Wang resin enables iterative acylation and purification via filtration. Though scalable, this method is limited by resin loading capacity and yields (~50%).

Analytical Characterization

Successful synthesis is confirmed by:

-

¹H NMR : δ 7.4–7.2 (m, 4H, aromatic), 4.5 (s, 2H, CH₂), 3.3 (m, 1H, cyclopropyl), 2.9 (s, 2H, COCH₂Cl).

-

LC-MS : [M+H]⁺ = 345.2 (C₁₃H₁₄BrClNO).

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide with high regioselectivity?

- Methodological Answer : Key steps involve optimizing bromination and cyclopropane ring formation. For brominated intermediates, regioselectivity can be controlled using directing groups or steric hindrance (e.g., meta-bromination via electrophilic substitution). Chloroacetamide coupling with cyclopropylamine requires anhydrous conditions to prevent hydrolysis. Multi-step protocols, as seen in analogous compounds, often employ protecting groups for amines and iterative purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm, benzyl protons at δ ~4.5 ppm).

- X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry. Programs like SHELXL refine structures using high-resolution data, with R-factors < 0.05 indicating robust models .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z ~327.03).

Q. How should researchers purify this compound for biological assays?

- Methodological Answer : Use gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) to separate byproducts. Recrystallization from ethanol/water improves purity (>98%), verified by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can discrepancies between computational and experimental crystallographic data be resolved?

- Methodological Answer :

- Validation Tools : Use PLATON ( ) to check for missed symmetry or twinning.

- Refinement Strategies : Compare DFT-optimized geometries (e.g., Gaussian09) with experimental bond lengths/angles. Adjust torsional parameters in SHELXL if deviations exceed 0.02 Å .

- Hydrogen Bonding : Analyze Hirshfeld surfaces to validate intermolecular interactions (e.g., C–H···O/N contacts) .

Q. What approaches are used to determine the absolute configuration via crystallography?

- Methodological Answer :

- Flack Parameter : Refine using SHELXL to distinguish enantiomers. A Flack parameter near 0 (e.g., 0.02 ± 0.08) confirms the correct configuration .

- Anomalous Dispersion : Collect data at multiple wavelengths (e.g., Cu-Kα and Mo-Kα) to enhance Bijvoet differences for chiral centers .

Q. How can hydrogen bonding networks in the crystal lattice be systematically analyzed?

- Methodological Answer :

- Topology Analysis : Use Mercury (CCDC) to map hydrogen bonds (e.g., N–H···O, C–H···Br) and quantify lattice stability.

- Energy Frameworks : Compute interaction energies (e.g., π-stacking, van der Waals) to predict packing motifs .

Q. What methodologies are recommended for studying biological interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., enzymes with bromobenzyl-binding pockets). Validate via SPR (surface plasmon resonance) for affinity measurements.

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC determination) using purified proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.